2-Amino-3,5-dibromopyridine
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridines, including 2-amino-3,5-dibromopyridine, can involve direct bromination of pyridine derivatives or more complex routes involving intermediate compounds. A straightforward synthesis method reported for related compounds involves the selective bromination of 2,2′-bipyridine derivatives (Romero & Ziessel, 1995). This methodology could potentially be adapted for the synthesis of 2-amino-3,5-dibromopyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular and crystal structure analyses of similar brominated pyridine compounds, such as 2-aminopyridinium derivatives, reveal complex interactions including hydrogen bonding and non-covalent interactions. These structural analyses are crucial for understanding the reactivity and properties of these compounds (Luque et al., 1997).
Chemical Reactions and Properties
2-Amino-3,5-dibromopyridine participates in various chemical reactions, leveraging its amino group and reactive bromine atoms. These reactions include coupling reactions, nucleophilic substitutions, and as intermediates in the synthesis of complex organic molecules. The bromine atoms particularly enhance its reactivity towards palladium-catalyzed cross-coupling reactions, a crucial methodology in the construction of carbon-carbon bonds (Schwab et al., 2002).
Scientific Research Applications
Adenosine Receptor Ligands : Compounds based on the amino-3,5-dicyanopyridine scaffold, similar to 2-Amino-3,5-dibromopyridine, have been found to be versatile adenosine receptor ligands. These have potential applications in treating diabetes and related complications (Catarzi et al., 2019).
Synthesis of Bioactive Compounds : A flexible and generally applicable synthesis protocol for 2-aminopyridines provides access to valuable synthetic targets in bioactive natural products and medicinal compounds (Bolliger et al., 2011).
Therapeutic Applications : Novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, synthesized using a one-step method, show potential therapeutic applications in pharmaceutical, biological, and medicinal fields (Grigor’ev et al., 2015).
Antimicrobial Drugs : 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrate potential as new antimicrobial drugs. Their antibacterial activity depends on their structure and ability to affect bacterial lipopolysaccharide (Koszelewski et al., 2021).
Prion Disease Treatment : Compounds based on 2-aminopyridine-3,5-dicarbonitrile show improved bioactivity against prion replication and possess suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).
Chemical Complex Formation : 2-Aminopyridine and its derivatives form complexes with iodine, potentially forming a ring-coordinated iodine-containing complex (Saldabol, 1975).
Biological Activity Synthesis : Synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via pseudo-four-component reaction shows promising trends for biologically active compounds (Akhmadiev et al., 2021).
Chemical Reactions and Syntheses : Various studies have focused on the synthesis and chemical reactions involving 2-Amino-3,5-dibromopyridine and its derivatives, showing their importance in creating complex molecular structures and compounds with potential pharmaceutical applications (e.g., Streef & Hertog, 2010; Schwab et al., 2002).
Safety And Hazards
Future Directions
While specific future directions for 2-amino-3,5-dibromopyridine were not found in the search results, it is known that substituted aminopyridines, such as 2-amino-3,5-dibromopyridine, have biological activity and can inhibit protein-protein interactions . This suggests potential future research directions in the field of medicinal chemistry and drug discovery.
properties
IUPAC Name |
3,5-dibromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJWMSWJSACSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188990 | |
Record name | 3,5-Dibromo-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromopyridine | |
CAS RN |
35486-42-1 | |
Record name | 2-Amino-3,5-dibromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35486-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035486421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35486-42-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dibromo-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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